molecular formula C23H45NO3 B187058 L-Valine, N-(1-oxooctadecyl)- CAS No. 14379-32-9

L-Valine, N-(1-oxooctadecyl)-

Cat. No.: B187058
CAS No.: 14379-32-9
M. Wt: 383.6 g/mol
InChI Key: SIPMISGYHBUSIB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine, is a compound belonging to the class of N-acyl amino acids. It is composed of an octadecanoyl (stearoyl) group attached to the amino acid valine. This compound is part of the fatty acyls category, specifically the fatty amides and N-acyl amino acids subcategories .

Scientific Research Applications

L-Valine, N-(1-oxooctadecyl)- has several scientific research applications:

Safety and Hazards

The safety data sheet for N-octadecanoyl-valine suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a spill or leak, it’s advised to prevent further spillage or leakage if it is safe to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine, N-(1-oxooctadecyl)- can be synthesized through an enzyme-catalyzed process. This involves the reaction of octadecanoic acid (stearic acid) with valine in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure the stability of the enzyme .

Industrial Production Methods

Industrial production of L-Valine, N-(1-oxooctadecyl)- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(1-oxooctadecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of L-Valine, N-(1-oxooctadecyl)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-hexanoyl alanine
  • N-octanoyl alanine
  • N-decanoyl alanine

Uniqueness

L-Valine, N-(1-oxooctadecyl)- is unique due to its long-chain fatty acid component, which imparts distinct physicochemical properties. This makes it particularly effective in modulating membrane properties and interacting with hydrophobic regions of proteins .

Properties

IUPAC Name

(2S)-3-methyl-2-(octadecanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMISGYHBUSIB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564256
Record name N-Octadecanoyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-32-9
Record name N-Octadecanoyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-(1-oxooctadecyl)-
Reactant of Route 2
Reactant of Route 2
L-Valine, N-(1-oxooctadecyl)-
Reactant of Route 3
Reactant of Route 3
L-Valine, N-(1-oxooctadecyl)-
Reactant of Route 4
Reactant of Route 4
L-Valine, N-(1-oxooctadecyl)-
Reactant of Route 5
Reactant of Route 5
L-Valine, N-(1-oxooctadecyl)-
Reactant of Route 6
Reactant of Route 6
L-Valine, N-(1-oxooctadecyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.